N-Acetyl-N-(2-chlorooctyl)acetamide
Description
N-Acetyl-N-(2-chlorooctyl)acetamide is a diacylated amine derivative characterized by a chloro-substituted octyl chain and dual acetyl groups. While direct data on this compound is absent in the provided evidence, its structural analogs suggest key properties:
- Structure: The molecule features an octyl chain with a chlorine atom at the 2-position, flanked by two acetyl groups on the nitrogen atom. This configuration enhances lipophilicity compared to shorter-chain or aryl-substituted analogs.
- Synthesis: Likely synthesized via N-acylation of 2-chlorooctylamine using acetyl chloride or acetic anhydride, similar to methods described for N-acetyl-N-(2-methoxyphenyl)acetamide (83% yield via N-acylation with acetyl chloride) .
- Potential Applications: Chloroacetamides are widely used in pharmaceuticals, agrochemicals, and polymer chemistry. The octyl chain may confer surfactant-like properties or enhance membrane permeability in biological systems.
Properties
CAS No. |
89736-59-4 |
|---|---|
Molecular Formula |
C12H22ClNO2 |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
N-acetyl-N-(2-chlorooctyl)acetamide |
InChI |
InChI=1S/C12H22ClNO2/c1-4-5-6-7-8-12(13)9-14(10(2)15)11(3)16/h12H,4-9H2,1-3H3 |
InChI Key |
NLKSEVJDWLHHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CN(C(=O)C)C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2-chlorooctyl)acetamide typically involves the reaction of 2-chlorooctylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chlorooctylamine+acetic anhydride→this compound+acetic acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and improve the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(2-chlorooctyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chlorooctyl chain can be replaced by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or alcohols.
Hydrolysis: Products include acetic acid and 2-chlorooctylamine.
Oxidation and Reduction: Products include N-oxide derivatives or amine derivatives.
Scientific Research Applications
N-Acetyl-N-(2-chlorooctyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(2-chlorooctyl)acetamide involves its interaction with specific molecular targets. The acetyl and chlorooctyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Chloroalkyl Acetamides
Key Differences :
- The octyl chain in the target compound increases molecular weight (est. ~248 g/mol) and hydrophobicity compared to methyl or phenethyl analogs. This may enhance solubility in non-polar solvents and reduce crystallization tendencies.
Chloroaryl Acetamides
Key Differences :
- Aryl-substituted analogs exhibit strong electron-withdrawing effects (e.g., nitro groups), enhancing reactivity in electrophilic reactions. In contrast, the target compound’s alkyl chain may favor nucleophilic reactions or interactions with hydrophobic environments.
Dichloro and Trichloro Derivatives
Key Differences :
- Multiple chlorine atoms in these derivatives increase electrophilicity and reactivity in substitution reactions. The target compound’s single chlorine atom may offer selective reactivity, reducing steric hindrance for applications like polymer crosslinking.
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